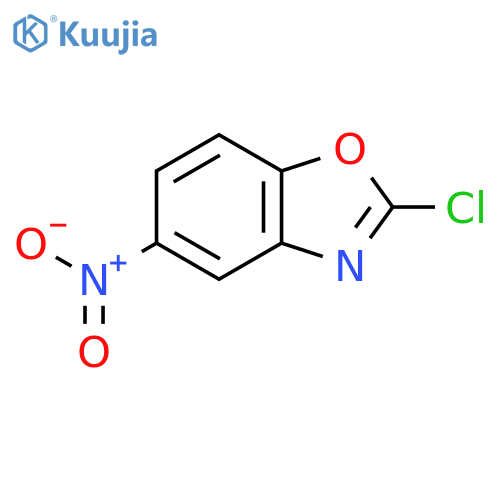

Cas no 54120-91-1 (2-Chloro-5-nitro-1,3-benzoxazole)

2-Chloro-5-nitro-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-nitrobenzo[d]oxazole

- 2-Chloro-5-nitro-1,3-benzoxazole

- BENZOXAZOLE, 2-CHLORO-5-NITRO-

- 2-chloro-5-nitrobenzoxazole

- 2-chloro-5-nitro-benzooxazole

- 2-Chloro-5-nitrobenzooxazole

- JDESVZPWUYUPRC-UHFFFAOYSA-N

- FCH889297

- AB63675

- SY015429

- OR310950

- AM100926

- AB0057392

- AX8235055

- Z4853

- ST24022162

- DTXSID70438538

- A870538

- EN300-101668

- CS-0307937

- DB-087330

- FK-0723

- 54120-91-1

- SCHEMBL2244450

- AKOS006307448

- MFCD11111726

-

- MDL: MFCD11111726

- インチ: 1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H

- InChIKey: JDESVZPWUYUPRC-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC2C([H])=C(C([H])=C([H])C=2O1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.9832197g/mol

- どういたいしつりょう: 197.9832197g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 71.8

2-Chloro-5-nitro-1,3-benzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM125585-250mg |

2-chloro-5-nitrobenzo[d]oxazole |

54120-91-1 | 95% | 250mg |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y24675-1g |

2-Chloro-5-nitrobenzoxazole |

54120-91-1 | 95% | 1g |

¥2479.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D685654-5g |

2-Chloro-5-nitrobenzoxazole |

54120-91-1 | 95% | 5g |

$795 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015429-0.25g |

2-Chloro-5-nitrobenzoxazole |

54120-91-1 | ≥95% | 0.25g |

¥500.0 | 2023-09-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015429-5g |

4-Methyl-2-morpholinone |

54120-91-1 | ≥95% | 5g |

¥3000.0 | 2023-09-15 | |

| TRC | C105910-250mg |

2-Chloro-5-nitro-1,3-benzoxazole |

54120-91-1 | 250mg |

$ 170.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1049072-1g |

BENZOXAZOLE, 2-CHLORO-5-NITRO- |

54120-91-1 | 95% | 1g |

$175 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1049072-250mg |

BENZOXAZOLE, 2-CHLORO-5-NITRO- |

54120-91-1 | 95% | 250mg |

$105 | 2024-06-06 | |

| Fluorochem | 229866-250mg |

2-Chloro-5-nitrobenzo[d]oxazole |

54120-91-1 | 95% | 250mg |

£112.00 | 2022-02-28 | |

| abcr | AB426346-1 g |

2-Chloro-5-nitrobenzo[d]oxazole, 95%; . |

54120-91-1 | 95% | 1 g |

€361.20 | 2023-07-18 |

2-Chloro-5-nitro-1,3-benzoxazole 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

2-Chloro-5-nitro-1,3-benzoxazoleに関する追加情報

2-Chloro-5-Nitro-1,3-Benzoxazole: A Comprehensive Overview

The compound with CAS No. 54120-91-1, commonly referred to as 2-Chloro-5-Nitro-1,3-Benzoxazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The benzoxazole core of this molecule provides a rigid and planar structure, which is often desirable in drug design due to its ability to interact with biological targets through π-π stacking or hydrogen bonding.

2-Chloro-5-Nitro-1,3-Benzoxazole is characterized by its unique substitution pattern. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position introduces significant electronic effects into the molecule. The chlorine atom acts as an electron-withdrawing group (EWG), while the nitro group is a strong EWG as well. These substituents not only influence the electronic properties of the benzoxazole ring but also enhance its reactivity in various chemical reactions. Recent studies have shown that such substitution patterns can significantly impact the bioavailability and pharmacokinetics of drug candidates.

The synthesis of 2-Chloro-5-Nitro-1,3-Benzoxazole typically involves multi-step processes that include nucleophilic aromatic substitution and oxidation reactions. Researchers have explored various methodologies to optimize the synthesis of this compound, focusing on improving yield and reducing reaction time. For instance, a study published in 2023 highlighted the use of microwave-assisted synthesis to achieve higher yields and faster reaction rates compared to traditional methods.

One of the most promising applications of 2-Chloro-5-Nitro-1,3-Benzoxazole lies in its potential as a building block for drug development. The molecule's ability to act as a scaffold for incorporating diverse functional groups makes it highly versatile. Recent research has demonstrated its utility in designing inhibitors for kinases and other enzymes involved in cancer pathways. For example, a 2023 study reported that derivatives of this compound exhibited potent inhibitory activity against Aurora kinase A, a key target in anti-cancer therapy.

In addition to its role in drug discovery, 2-Chloro-5-Nitro-1,3-Benzoxazole has also found applications in materials science. Its rigid structure and conjugated system make it suitable for use in organic electronics. A 2023 paper explored its potential as an electron-deficient component in donor–acceptor copolymers for organic photovoltaic devices. The study revealed that incorporating this compound into polymer backbones significantly improved charge transport properties and device efficiency.

The electronic properties of 2-Chloro-5-Nitro-1,3-Benzoxazole have been extensively studied using computational methods such as density functional theory (DFT). These studies have provided insights into its frontier molecular orbitals and reactivity trends. For instance, calculations have shown that the nitro group at the 5-position significantly lowers the HOMO energy level, making the molecule more electron-deficient and reactive towards nucleophilic attack.

From an environmental perspective, understanding the fate and behavior of 2-Chloro-5-Nitro-1,3-Benzoxazole in natural systems is crucial for assessing its potential risks. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. A 2023 study reported that microbial communities exposed to this compound exhibited increased metabolic activity, suggesting potential pathways for bioremediation.

In conclusion, CAS No. 54120-91-1, or 2-Chloro-5-Nitro-1,3-Benzoxazole, stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique substitution pattern confers electronic properties that make it an attractive candidate for drug development and materials science. As research continues to uncover new insights into its chemistry and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

54120-91-1 (2-Chloro-5-nitro-1,3-benzoxazole) 関連製品

- 2172047-99-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoylpyrrolidine-3-carboxylic acid)

- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)

- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)

- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)

- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)

- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)

- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)